![molecular formula C14H15F3N4O2 B2772455 Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate CAS No. 1903170-97-7](/img/structure/B2772455.png)
Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a useful research compound. Its molecular formula is C14H15F3N4O2 and its molecular weight is 328.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, preventing the replication of cancer cells
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest, preventing the replication of cancer cells . The downstream effects of this disruption can include apoptosis or programmed cell death .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth in certain cell lines . Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
生物活性
Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is a compound that belongs to a class of triazolopyridine derivatives. These compounds have garnered significant attention due to their potential therapeutic applications, particularly in the treatment of various diseases associated with the degradation of extracellular matrix (ECM) and inflammation. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in preclinical studies, and potential clinical applications.
Triazolopyridine compounds, including cyclopentyl carbamate derivatives, primarily exert their biological effects through inhibition of specific kinases. The binding affinity to the active site of serine/threonine kinases plays a crucial role in their therapeutic efficacy. Notably, these compounds can inhibit c-Met kinase, which is implicated in various cancers and other pathological conditions.
Key Mechanisms:
- Kinase Inhibition : The compound binds to the ATP-binding site of kinases such as c-Met, effectively blocking their activity and leading to reduced cell proliferation and survival in cancerous cells .
- Anti-inflammatory Properties : By modulating ECM degradation processes, these compounds can alleviate symptoms associated with inflammatory diseases such as rheumatoid arthritis and osteoarthritis .
In Vitro Studies
Research has demonstrated that cyclopentyl carbamate derivatives exhibit notable cytotoxicity against several cancer cell lines. For example, a related study reported significant inhibitory effects on A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 1.06 μM to 2.73 μM for various triazolopyridine derivatives .
Table 1: Cytotoxicity of Triazolopyridine Derivatives
Compound | Cell Line | IC50 (μM) |
---|---|---|
12e | A549 | 1.06 ± 0.16 |
12e | MCF-7 | 1.23 ± 0.18 |
12e | HeLa | 2.73 ± 0.33 |
These findings suggest that cyclopentyl carbamate derivatives may serve as promising candidates for further development as anticancer agents.
In Vivo Studies
While in vitro results are promising, in vivo studies are essential for assessing the therapeutic potential of cyclopentyl carbamate derivatives. Current literature indicates that these compounds may also exhibit favorable pharmacokinetic properties, including moderate metabolic stability and effective bioavailability in animal models .
Case Study: Efficacy in Tumor Models
A recent study highlighted the efficacy of a similar triazolopyridine compound in combination with PARP inhibitors in xenograft models. The combination treatment led to sustained tumor regression, indicating that cyclopentyl carbamate derivatives may enhance the effectiveness of existing therapies when used in combination regimens .
科学研究应用
Chemical Properties and Structure
Cyclopentyl ((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate is characterized by the following structural features:
- Triazolo-pyridine core : This heterocyclic structure contributes to its biological activity.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
- Cyclopentyl group : Provides steric hindrance and influences binding affinity.
The compound's CAS number is 1903170-97-7, indicating its unique identity in chemical databases .
Anticancer Activity
Recent studies have highlighted the potential of triazolo-pyridine derivatives, including this compound, in anticancer therapies. For instance:
- Mechanism of Action : These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation .
- Case Study : A derivative demonstrated significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for drug development.
Neurological Disorders
The compound has been investigated for its neuroprotective properties:
- Receptor Modulation : It modulates neurotransmitter systems that are crucial for treating conditions like depression and anxiety .
- Clinical Trials : Ongoing trials are evaluating its efficacy in improving cognitive function in neurodegenerative diseases.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity:
- In Vitro Studies : The compound has shown effectiveness against a range of bacterial strains .
- Potential Applications : It could serve as a lead compound for developing new antibiotics.
Anti-inflammatory Effects
Inflammation plays a critical role in many diseases:
- Biological Assays : The compound has been tested for its ability to inhibit pro-inflammatory cytokines .
- Therapeutic Potential : Its anti-inflammatory properties suggest applications in treating autoimmune disorders.
Data Tables
属性
IUPAC Name |
cyclopentyl N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c15-14(16,17)9-5-6-21-11(7-9)19-20-12(21)8-18-13(22)23-10-3-1-2-4-10/h5-7,10H,1-4,8H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNMAVERIGIIBLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)NCC2=NN=C3N2C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。